Methallylescaline

描述

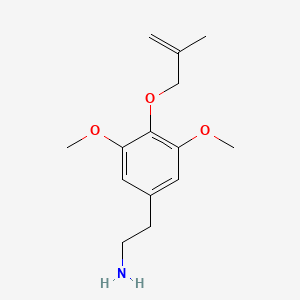

Structure

3D Structure

属性

CAS 编号 |

207740-41-8 |

|---|---|

分子式 |

C14H21NO3 |

分子量 |

251.32 g/mol |

IUPAC 名称 |

2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |

InChI |

InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |

InChI 键 |

FOXJFBFFGULACD-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |

产品来源 |

United States |

Foundational & Exploratory

The Pharmacological Profile of Methallylescaline: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of methallylescaline (MAL), a psychedelic phenethylamine (B48288) and an analog of mescaline. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts.

In Vitro Pharmacology

This compound's primary mechanism of action is mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2] Its in vitro pharmacological profile has been characterized through a series of binding and functional assays.

Receptor Binding Affinity

This compound exhibits a notable affinity for several serotonin receptors. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various human monoamine receptors. Lower Ki values are indicative of higher binding affinity.

| Receptor | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 1,600 |

| 5-HT2A | [3H]Ketanserin | 280 |

| 5-HT2C | [3H]Mesulergine | 2,100 |

| α1A Adrenergic | [3H]Prazosin | >10,000 |

| α2A Adrenergic | [3H]Rauwolscine | >10,000 |

| D2 Dopamine | [3H]Spiperone | >10,000 |

| TAAR1 (rat) | [3H]RO5166017 | >10,000 |

| SERT | [3H]Citalopram | >10,000 |

| DAT | [3H]WIN35,428 | >10,000 |

| NET | [3H]Nisoxetine | >10,000 |

Data sourced from Rickli et al., 2016.

Functional Activity

The functional activity of this compound has been assessed primarily through its ability to stimulate intracellular signaling cascades upon receptor binding. The following table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of this compound at human 5-HT2A and 5-HT2B receptors. EC50 values represent the concentration of the compound that elicits 50% of the maximal response, with lower values indicating greater potency.[3] Emax is expressed as a percentage of the response to the endogenous agonist, serotonin (5-HT).

| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) |

| 5-HT2A | Calcium Flux | 27 | 85 |

| 5-HT2B | Calcium Flux | 1,600 | 70 |

Data sourced from Rickli et al., 2016.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for various monoamine receptors.

Objective: To determine the Ki of this compound at target receptors.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).

-

Specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

-

Non-labeled competitor for non-specific binding determination (e.g., Spiperone for 5-HT2A).

-

This compound test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound at varying concentrations.

-

Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay

This protocol describes a method to measure the functional potency and efficacy of this compound at Gq-coupled receptors like 5-HT2A.

Objective: To determine the EC50 and Emax of this compound for 5-HT2A receptor activation.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound test compound at various concentrations.

-

Serotonin (5-HT) as a reference agonist.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Seed the HEK-293-5-HT2A cells in 96-well plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Using the instrument's injector, add varying concentrations of this compound or serotonin to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value for this compound and serotonin using non-linear regression.

-

Calculate the Emax of this compound as a percentage of the maximal response induced by serotonin.

Signaling Pathways and Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade.

Caption: 5-HT2A receptor Gq/11 signaling cascade activated by this compound.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel compound like this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Methallylescaline at the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (MAL) is a psychedelic compound belonging to the phenethylamine (B48288) class, structurally related to mescaline. Its psychoactive effects are primarily mediated through its interaction with the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) pivotal in psychedelic experiences. This technical guide provides a comprehensive analysis of the mechanism of action of this compound at the 5-HT2A receptor, focusing on its binding affinity and functional activity in downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and experimental workflows.

Introduction

The serotonin 2A (5-HT2A) receptor is a well-established target for classic psychedelic drugs.[1] Upon activation, the 5-HT2A receptor primarily couples to the Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[2] This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2] Additionally, like many GPCRs, the 5-HT2A receptor can also signal through a G protein-independent pathway involving β-arrestin recruitment. The functional selectivity, or "biased agonism," of a ligand refers to its ability to preferentially activate one of these signaling pathways over the other, a concept of growing interest in drug development. This guide investigates the specific interactions of this compound with the 5-HT2A receptor to elucidate its unique signaling profile.

Quantitative Pharmacological Data

The interaction of this compound with the human 5-HT2A receptor has been characterized through in vitro assays. The following table summarizes the key quantitative parameters, providing a snapshot of its binding affinity and functional potency and efficacy in the Gq/11-mediated signaling pathway.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Emax %) | Reference |

| This compound (MAL) | human 5-HT2A | Radioligand Binding | Ki | 980 ± 210 | N/A | [2] |

| This compound (MAL) | human 5-HT2A | Calcium Flux (Gq) | EC50 | 200 ± 50 | 85 ± 3 | [2] |

| Serotonin (5-HT) | human 5-HT2A | Calcium Flux (Gq) | EC50 | 4.9 ± 1.1 | 100 | [2] |

N/A: Not Applicable

Signaling Pathways

This compound acts as an agonist at the 5-HT2A receptor, initiating downstream signaling cascades. The primary pathway involves the activation of the Gq/11 protein, leading to intracellular calcium mobilization. While data on its β-arrestin recruitment is not currently available in the reviewed literature, the established dual signaling capacity of the 5-HT2A receptor suggests this is a potential pathway for MAL as well.

Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound induces a conformational change in the receptor, allowing it to bind to and activate the heterotrimeric Gq/11 protein. This activation leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event that can be measured to quantify receptor activation.

β-Arrestin Signaling Pathway (Hypothesized)

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling events, often related to receptor internalization and downstream kinase activation. The extent to which this compound engages this pathway remains an area for future investigation.

Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro experimental procedures. The following sections detail the methodologies for these key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of this compound for the human 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin), a compound that binds to the 5-HT2A receptor with high affinity and can be detected by its radioactivity.

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known 5-HT2A ligand, e.g., serotonin).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine the amount of radioligand that binds to non-receptor components.

-

After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The discovery and historical context of Methallylescaline by Alexander Shulgin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (3,5-dimethoxy-4-methallyloxyphenethylamine), a lesser-known psychedelic phenethylamine (B48288), was first synthesized and bioassayed by the American chemist Alexander Shulgin. This technical guide provides an in-depth examination of its discovery, historical context, synthesis, and pharmacological profile, drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story, and contemporary scientific research. The document presents a detailed synthesis protocol, quantitative pharmacological data, and a summary of its qualitative effects in humans as reported by Shulgin. Furthermore, it outlines the experimental methodologies for its synthesis and pharmacological evaluation, and explores its metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

Alexander "Sasha" Shulgin (1925-2014) was a pioneering figure in the field of psychopharmacology, renowned for his systematic synthesis and evaluation of psychoactive compounds.[1] His work, largely conducted in his personal laboratory, led to the creation of hundreds of novel phenethylamines and tryptamines.[1] Shulgin's interest in these compounds was sparked by a profound experience with mescaline in the late 1950s, which motivated him to explore the structure-activity relationships of psychedelic molecules.[2]

Shulgin's explorations were methodical, often involving the modification of known psychoactive compounds, like mescaline, to observe how structural changes influenced their effects. This led to the development of numerous series of compounds, including the "2C" family and the "DOx" family.[2] The "scaline" series, to which this compound belongs, is a group of mescaline analogs characterized by different alkoxy groups at the 4-position of the phenethylamine backbone. This series includes escaline (B1605962) (ethoxy), proscaline (B1283602) (propoxy), and allylescaline (B1520581) (allyloxy), among others. Shulgin's work on this series was a systematic investigation into how altering the size and lipophilicity of the 4-position substituent would modulate the potency and qualitative nature of the psychedelic experience.

This compound was first synthesized and bioassayed by Shulgin, with its first trial in 1981 and the discovery of its hallucinogenic effects in 1982.[3] The synthesis and effects of this compound are documented in his 1991 book, PiHKAL: A Chemical Love Story, under the entry #99, where it is abbreviated as MAL.[4] Shulgin noted the name "this compound" was chemically imprecise, as the molecule is a derivative of mescaline, not escaline. A more accurate, albeit cumbersome, name would be 4-methylallyldesmethylmescaline, which would have the unfortunate acronym "MAD". Shulgin ultimately preferred the simpler "MAL".[4]

Chemical and Pharmacological Data

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-{3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethanamine | [4] |

| Chemical Formula | C₁₄H₂₁NO₃ | [4] |

| Molar Mass | 251.326 g/mol | [4] |

| CAS Number | 207740-41-8 | [4] |

Quantitative Bioassay Data (as per Shulgin)

| Parameter | Value | Reference |

| Dosage Range | 40 - 65 mg | [3][4] |

| Duration of Effects | 12 - 16 hours | [3][4] |

In Vitro Pharmacological Data

This compound's primary mechanism of action is as a serotonin (B10506) 5-HT₂A receptor agonist.[3] Recent research has provided a more detailed in vitro pharmacological profile. The following table summarizes the binding affinities (Ki, nM) at various human receptors.

| Receptor | Ki (nM) | Reference |

| 5-HT₂A | 150 | [5] |

| 5-HT₂C | 1,200 | [5] |

| 5-HT₁A | >10,000 | [5] |

| α₁A adrenergic | 3,300 | [5] |

| α₂A adrenergic | 3,200 | [5] |

| D₂ | >10,000 | [5] |

| TAAR₁ | 1,200 | [5] |

| SERT | >10,000 | [5] |

| DAT | >10,000 | [5] |

| NET | >10,000 | [5] |

Experimental Protocols

Synthesis of this compound (as per PIHKAL, Entry #99)

The synthesis of this compound hydrochloride, as described by Alexander Shulgin, is a two-step process starting from homosyringonitrile.

Step 1: Synthesis of 3,5-dimethoxy-4-methallyloxyphenylacetonitrile

-

Reactants:

-

5.8 g of homosyringonitrile

-

50 mL of acetone (B3395972)

-

100 mg of decyltriethylammonium iodide

-

7.8 mL of methallyl chloride

-

6.9 g of finely powdered anhydrous K₂CO₃

-

-

Procedure:

-

A solution of homosyringonitrile in acetone containing decyltriethylammonium iodide is prepared.

-

Methallyl chloride and anhydrous potassium carbonate are added to the solution.

-

The suspension is refluxed with effective stirring.

-

The reaction progress is monitored by GLC. After completion, the reaction mixture is filtered and the solids are washed with acetone.

-

The combined filtrate and washes are stripped of solvent under vacuum.

-

The residue is dissolved in methylene (B1212753) chloride and washed with water, followed by dilute HCl.

-

The organic layer is dried and the solvent is removed to yield the crude nitrile.

-

Step 2: Reduction of the Nitrile to 3,5-dimethoxy-4-methallyloxyphenethylamine (this compound)

-

Reactants:

-

The crude nitrile from the previous step

-

200 mL of a 1 M solution of LAH in THF

-

10 mL of 100% H₂SO₄ (added cautiously)

-

-

Procedure:

-

A solution of LAH in THF is prepared under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C with vigorous stirring.

-

Concentrated sulfuric acid is added dropwise, followed by the crude nitrile dissolved in anhydrous THF.

-

The reaction mixture is stirred at 0 °C for a short period and then brought to reflux for 30 minutes.

-

After cooling, the excess hydride is quenched with isopropyl alcohol, followed by the addition of 10% NaOH to precipitate aluminum salts.

-

The solids are removed by filtration and washed with THF and isopropyl alcohol.

-

The combined filtrate and washes are stripped of solvent under vacuum.

-

The residue is dissolved in dilute H₂SO₄, washed with methylene chloride, and then made basic with aqueous NaOH.

-

The product is extracted with methylene chloride.

-

The solvent is removed from the pooled extracts, and the residual oil is distilled at 120-130 °C at 0.3 mm/Hg to yield the freebase of this compound as a white oil.[4]

-

Step 3: Formation of the Hydrochloride Salt

-

Reactants:

-

1.5 g of this compound freebase

-

8.0 mL of isopropyl alcohol (IPA)

-

Concentrated HCl

-

40 mL of anhydrous diethyl ether (Et₂O)

-

-

Procedure:

-

The distilled freebase is dissolved in isopropyl alcohol.

-

The solution is neutralized with concentrated HCl (approximately 25 drops).

-

Anhydrous diethyl ether is added with stirring, which induces crystallization.

-

The resulting fine white needles of 3,5-dimethoxy-4-methallyloxyphenethylamine hydrochloride (MAL) are collected.[4]

-

Receptor Binding and Functional Assay Protocols (Summarized from Kolaczynska et al., 2022)

The in vitro pharmacological data presented in this guide were obtained using standard molecular biology and pharmacology techniques.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and transiently or stably transfected with plasmids encoding the human receptors of interest (e.g., 5-HT₂A, 5-HT₂C, etc.).

-

Radioligand Binding Assays:

-

Membranes from transfected cells were prepared.

-

The membranes were incubated with a specific radioligand for the receptor of interest and various concentrations of the test compound (this compound).

-

Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand.

-

After incubation, the membranes were filtered and washed.

-

The radioactivity bound to the filters was measured using a scintillation counter.

-

The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., Calcium Flux Assay for 5-HT₂A activation):

-

Transfected cells were loaded with a calcium-sensitive fluorescent dye.

-

The cells were then exposed to varying concentrations of this compound.

-

The change in intracellular calcium concentration, as measured by the change in fluorescence, was recorded using a plate reader.

-

EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.

-

Metabolism Studies Protocol (General Overview)

Recent studies have elucidated the metabolic fate of this compound.

-

In Vitro Metabolism (Human Hepatocytes):

-

Cryopreserved human hepatocytes are thawed and incubated.

-

This compound is added to the hepatocyte suspension.

-

Samples are taken at various time points.

-

The reaction is quenched, and the samples are processed to separate the metabolites from the cellular components.

-

The metabolites are identified and characterized using liquid chromatography-high resolution mass spectrometry (LC-HRMS).

-

-

In Vivo Metabolism (Zebrafish Model):

-

Zebrafish larvae are exposed to this compound in their aqueous environment.

-

After a set exposure time, the larvae and the surrounding water are collected.

-

Metabolites are extracted from both the larvae and the water.

-

The extracts are analyzed by LC-HRMS to identify the metabolites.

-

Qualitative Effects and Subjective Commentary (as per Shulgin)

Shulgin's bioassays, conducted on himself and a small group of trusted individuals, provide the only detailed accounts of this compound's subjective effects in humans. He described the experience as a "mixed bag".[3]

At a dosage of 45 mg, one report in PIHKAL describes the experience as "too much overload".[4] The onset of effects is within the first hour, with the peak occurring at around two hours.[3] The total duration of the experience is reported to be between 12 and 16 hours.[3][4]

Reported effects include:

-

Visuals: Both open and closed-eye visuals are prominent, described as a "visual theater" with kaleidoscopic neon colors, watercolors, and fantasy-like imagery.[3] Visual distortions, including changes in depth perception and movement, are also noted.[3]

-

Cognitive and Emotional Effects: Users may experience feelings of unreality, easy recall of childhood memories, a sense of self-connectedness, and enhanced eroticism.[3]

-

Physical and Negative Effects: Initial discomfort, a feeling of being overwhelmed, and extreme restlessness can occur.[3] There are also mentions of potential amnesia, loss of contact with reality, and difficulty sleeping.[3]

Metabolism

Recent studies have identified the primary metabolic pathways of this compound in humans. The main routes of metabolism are hydroxylation and N-acetylation. In vitro studies using human hepatocytes have shown that this compound is metabolized into three monohydroxylated and one dihydroxylated metabolite. The cytochrome P450 enzymes responsible for its metabolism include CYP2D6, CYP2J2, CYP1A2, and CYP3A4.

Visualizations

Synthesis Pathway of this compound Hydrochloride

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Zebrafish: A Cost-Effective Model for Enhanced Forensic Toxicology Capabilities in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Evaluation of Methallylescaline Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of methallylescaline (MAL) and its analogues. This compound, a psychedelic phenethylamine (B48288), is a structural analogue of mescaline and is known for its potent agonist activity at the serotonin (B10506) 5-HT₂A receptor.[1][2] This document details the synthetic pathways for this compound, presents quantitative data on the binding affinities and functional potencies of this compound and related compounds, and provides in-depth experimental protocols for key biological assays. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacology of these compounds.

Introduction

This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic substance first described by Alexander Shulgin.[1][2][3][4] It belongs to the phenethylamine class and is structurally related to mescaline, with the key difference being the substitution of the 4-methoxy group with a methallyloxy group.[1][2] This structural modification results in a significant increase in potency compared to mescaline.[1] The primary mechanism of action for this compound's psychedelic effects is its agonist activity at the 5-HT₂A receptor.[1][2][4] Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for the design of novel psychoactive compounds and for elucidating the neuropharmacology of psychedelic agents.

Synthesis of this compound

The synthesis of this compound, as pioneered by Alexander Shulgin, typically follows a three-step process starting from 3,5-dimethoxy-4-hydroxybenzaldehyde (a derivative of syringaldehyde).[1] The general synthetic route involves O-alkylation, followed by a Henry reaction to form a nitrostyrene (B7858105) intermediate, and subsequent reduction to the final phenethylamine.

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation of 3,5-Dimethoxy-4-hydroxybenzaldehyde

-

To a solution of 3,5-dimethoxy-4-hydroxybenzaldehyde in a suitable solvent such as acetone (B3395972) or DMF, add an equimolar amount of a base (e.g., potassium carbonate).

-

Add a slight excess of methallyl chloride to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 3,5-dimethoxy-4-methallyloxybenzaldehyde.

-

Purify the product by recrystallization or column chromatography.

Step 2: Henry Reaction to form 3,5-Dimethoxy-4-methallyloxy-β-nitrostyrene

-

Dissolve the 3,5-dimethoxy-4-methallyloxybenzaldehyde in nitromethane.

-

Add a catalytic amount of a base, such as ammonium (B1175870) acetate (B1210297) or anhydrous ethylamine.

-

Heat the mixture to reflux for several hours.

-

Upon cooling, the nitrostyrene product will often crystallize out of the solution.

-

Collect the crystals by filtration and wash with a cold solvent (e.g., ethanol) to yield the 3,5-dimethoxy-4-methallyloxy-β-nitrostyrene.

Step 3: Reduction of the Nitrostyrene to this compound

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in a dry ether solvent (e.g., anhydrous diethyl ether or THF).

-

Slowly add a solution of the 3,5-dimethoxy-4-methallyloxy-β-nitrostyrene in the same dry solvent to the LAH suspension, maintaining a controlled temperature (often cooled in an ice bath).

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting mixture to remove the aluminum salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent to yield crude this compound.

-

The final product can be purified by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.

Biological Evaluation

The biological activity of this compound and its analogues is primarily assessed through their interaction with serotonin receptors, particularly the 5-HT₂A subtype. Key evaluation methods include receptor binding assays to determine affinity and functional assays to measure agonist efficacy.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following tables summarize the quantitative data for this compound and related compounds.

Table 1: 5-HT₂A Receptor Binding Affinities (Ki) of this compound and Analogues

| Compound | 5-HT₂A Ki (nM) | Reference |

| This compound | 71.92 | [5] |

| Mescaline | 150 - 12,000 | [5][6] |

| Allylescaline | Significantly higher than mescaline (up to 63-fold) | [5][6] |

Table 2: In Vivo Potency of this compound and Mescaline

| Compound | Human Oral Dose Range (mg) | Potency Relative to Mescaline | Reference |

| This compound | 40 - 65 | ~6x | [1] |

| Mescaline | 200 - 400 | 1x | [1] |

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Experimental Protocols for Biological Evaluation

3.3.1. Radioligand Binding Assay for 5-HT₂A Receptor

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the human 5-HT₂A receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound analogue). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.3.2. Inositol (B14025) Phosphate (IP) Accumulation Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream product of 5-HT₂A receptor activation.

Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor in 96-well plates.

-

Labeling: Pre-incubate the cells with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

-

Stimulation: Wash the cells and then incubate them with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

-

Extraction: Terminate the stimulation and extract the inositol phosphates from the cells.

-

Separation and Quantification: Separate the accumulated [³H]IP1 from other inositol phosphates using anion-exchange chromatography. Quantify the radioactivity of the [³H]IP1 fraction using liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]IP1 produced against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

3.3.3. Head-Twitch Response (HTR) Assay in Rodents

The HTR is a behavioral assay in rodents that is predictive of hallucinogenic potential in humans and is mediated by 5-HT₂A receptor activation.[7][8]

Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing environment.

-

Drug Administration: Administer the test compound (this compound analogue) via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Place the animal in an observation chamber and record the number of head twitches over a specified period. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[7]

-

Data Analysis: Compare the number of head twitches induced by the test compound to that of a vehicle control and a positive control (e.g., DOI or LSD).[7][9]

Structure-Activity Relationships (SAR)

The potency of this compound and its analogues is significantly influenced by the nature of the substituent at the 4-position of the phenethylamine ring. Generally, increasing the size of the 4-alkoxy group from methoxy (B1213986) (mescaline) to larger groups like ethoxy (escaline), allyloxy (allylescaline), and methallyloxy (this compound) increases the affinity for the 5-HT₂A receptor and in vivo potency.[6] This suggests that the 4-position substituent plays a critical role in the interaction with the receptor binding pocket.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological evaluation of this compound and its analogues. The provided synthetic routes and experimental protocols for biological assays serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The quantitative data and structure-activity relationships discussed herein contribute to a deeper understanding of the pharmacology of psychedelic phenethylamines and can guide the future design of novel compounds with specific receptor interaction profiles. Further research into the metabolic fate and detailed in vivo pharmacology of these compounds is warranted to fully characterize their therapeutic and psychoactive potential.

References

- 1. Buy this compound | 207740-41-8 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Structural Elucidation of Methallylescaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1][2][3][4] A comprehensive understanding of its molecular structure is paramount for its characterization, forensic identification, and for informing pharmacological and toxicological studies. This technical guide provides an in-depth overview of the spectroscopic analysis and structural elucidation of this compound, presenting key analytical data and detailed experimental protocols.

Introduction

This compound, first synthesized by Alexander Shulgin, is a designer drug known for its hallucinogenic properties.[4][5][6] Its chemical structure, 4-methallyloxy-3,5-dimethoxyphenethylamine, distinguishes it from its parent compound, mescaline, by the substitution of a methallyloxy group at the 4-position of the phenyl ring.[3] This structural modification significantly influences its potency and duration of action.[3] Accurate structural elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 4-methallyloxy-3,5-dimethoxyphenethylamine[7] |

| Synonyms | MAL, 4-MALLYLOXY-3,5-DMPEA |

| Molecular Formula | C₁₄H₂₁NO₃[7] |

| Molar Mass | 251.326 g/mol [3] |

| Appearance | White crystalline solid (typical) |

Spectroscopic Data

A combination of spectroscopic methods provides a complete picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | s | 2H | Ar-H |

| ~4.9-5.0 | m | 2H | =CH₂ |

| ~4.3 | s | 2H | O-CH₂ -C= |

| ~3.8 | s | 6H | Ar-OCH₃ |

| ~2.9 | t | 2H | Ar-CH₂ -CH₂-N |

| ~2.7 | t | 2H | Ar-CH₂-CH₂ -N |

| ~1.8 | s | 3H | =C-CH₃ |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Coupling constants (J-values) for the triplets are typically in the range of 7-8 Hz.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms.[8][9]

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| ~153 | C | Ar-C -O (x2) |

| ~140 | C | =C (CH₃) |

| ~135 | C | Ar-C -CH₂ |

| ~115 | CH₂ | =C H₂ |

| ~105 | CH | Ar-C H (x2) |

| ~74 | CH₂ | O-C H₂-C= |

| ~56 | CH₃ | Ar-OC H₃ (x2) |

| ~42 | CH₂ | Ar-CH₂-C H₂-N |

| ~34 | CH₂ | Ar-C H₂-CH₂-N |

| ~19 | CH₃ | =C-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common technique.[10][11]

| m/z | Proposed Fragment Ion |

| 251 | [M]⁺ (Molecular Ion) |

| 208 | [M - C₃H₅]⁺ |

| 194 | [M - C₄H₇O]⁺ |

| 182 | [C₁₀H₁₂NO₂]⁺ |

| 44 | [C₂H₆N]⁺ |

Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for phenethylamines. The base peak is often observed at m/z = 44, corresponding to the stable [CH₂NH₂]⁺ fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 2850-3000 | Medium-Strong | C-H stretch (alkane) |

| 1600-1650 | Medium | C=C stretch (alkene) |

| 1580-1600 | Medium | C=C stretch (aromatic) |

| 1450-1500 | Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1100-1150 | Strong | C-O stretch (alkyl ether) |

| 800-900 | Strong | C-H bend (aromatic, out-of-plane) |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis.

Synthesis of this compound

The synthesis of this compound typically follows a standard procedure for phenethylamine synthesis.[5]

Caption: Synthetic pathway for this compound.

Protocol: A common synthetic route involves the Williamson ether synthesis to introduce the methallyloxy group onto a suitably substituted phenolic precursor, followed by a Henry condensation with nitromethane (B149229) and subsequent reduction of the nitroalkene to the primary amine.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12][13][14][15][16]

Protocol:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds.[10][11][17][18][19]

Caption: General workflow for GC-MS analysis.

Typical GC-MS Parameters:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

-

Injector Temperature: 250-280 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10-20 °C/min, hold for 5-10 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

FTIR Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples with FTIR.[1][2][20][21][22]

Protocol:

-

Thoroughly grind 1-2 mg of this compound with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Structural Elucidation Workflow

The logical process of elucidating the structure of this compound from the combined spectroscopic data is outlined below.

Caption: Workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. The data presented in this guide provides a comprehensive analytical fingerprint for the unambiguous identification of this compound. The detailed experimental protocols serve as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development, ensuring accurate and reproducible results. Further research, potentially including X-ray crystallography, could provide even more definitive structural information.

References

- 1. What Is The Ratio Of Kbr To Drug Substance For Ftir Analysis? Achieve Perfect Sample Preparation For Clear Spectra - Kintek Solution [kindle-tech.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. Buy this compound | 207740-41-8 [smolecule.com]

- 6. This compound [chemeurope.com]

- 7. This compound | C14H21NO3 | CID 44350127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. pjps.pk [pjps.pk]

- 11. academic.oup.com [academic.oup.com]

- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. gcms.cz [gcms.cz]

- 20. scienceijsar.com [scienceijsar.com]

- 21. shimadzu.com [shimadzu.com]

- 22. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

In Silico Modeling of Methallylescaline and its Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (MAL) is a synthetic psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1] Its primary psychoactive effects are mediated through its interaction with serotonin (B10506) receptors, most notably as a potent agonist at the 5-HT2A receptor.[1] Understanding the molecular intricacies of this interaction is crucial for the rational design of novel therapeutics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of this compound with its primary receptor targets. It includes a summary of its known receptor binding and functional activity, detailed experimental protocols for in vitro validation, and a step-by-step workflow for in silico modeling, from receptor homology modeling to molecular docking and interaction analysis.

Quantitative Receptor Interaction Data

The following tables summarize the experimentally determined binding affinities (Ki) and functional activities (EC50 and Emax) of this compound at various serotonin receptors. This data is essential for calibrating and validating in silico models.

Table 1: this compound Receptor Binding Affinities

| Receptor | Ki (nM) | Reference Compound | Ki (nM) |

| 5-HT1A | 1600 ± 610 | Mescaline | >10000 |

| 5-HT2A | 71.92 | Mescaline | 4550 ± 190 |

| 5-HT2C | 1500 ± 320 | Mescaline | >10000 |

| Data sourced from Rickli, A. et al. (2021). |

Table 2: this compound Functional Activity

| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference Compound | EC50 (nM) | Emax (% of 5-HT) |

| 5-HT2A | Ca2+ Flux | 140 ± 20 | 90 ± 3 | Mescaline | 690 ± 110 | 85 ± 3 |

| 5-HT2B | Ca2+ Flux | 1300 ± 200 | 85 ± 3 | Mescaline | >10000 | - |

| Data sourced from Rickli, A. et al. (2021). |

Key Signaling Pathways

This compound's effects are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades. The canonical pathway involves the coupling to Gq protein, leading to the activation of phospholipase C (PLC). However, emerging research indicates the importance of biased agonism, where a ligand can preferentially activate one pathway over another, such as the β-arrestin pathway.

Experimental Protocols

Accurate in silico modeling relies on high-quality experimental data for validation. The following are detailed protocols for key in vitro assays used to characterize the interaction of compounds like this compound with serotonin receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

References

Neurochemical properties of Methallylescaline as a research chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallylescaline (MAL) is a synthetic phenethylamine (B48288) and a structural analog of mescaline, belonging to the scaline class of research chemicals. First synthesized by Alexander Shulgin, MAL has garnered interest for its potent psychedelic effects, which are reported to be more intense and visual than those of its parent compound.[1] This technical guide provides an in-depth overview of the neurochemical properties of this compound, summarizing available quantitative data on its receptor interactions, detailing the experimental protocols used for its characterization, and visualizing its primary signaling pathway and metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic psychedelics.

Introduction

This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a substituted phenethylamine that has emerged as a novel psychoactive substance.[1] Structurally, it is characterized by the presence of a methallyloxy group at the 4-position of the phenyl ring, a modification that significantly influences its pharmacological profile compared to mescaline.[2] Reports from users describe a steep dose-response curve and predominantly visual psychedelic effects.[3] Understanding the neurochemical basis of these effects is crucial for assessing its potential therapeutic applications and abuse liability. This guide synthesizes the current scientific knowledge on MAL's interactions with key neurotransmitter systems.

Quantitative Pharmacological Data

The primary mechanism of action for this compound, like other classic psychedelics, is its interaction with serotonin (B10506) receptors. However, its affinity and functional activity extend to other receptor systems, contributing to its unique psychoactive profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound at various neuroreceptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| Serotonin | ||||

| 5-HT1A | 1600 | Human | [3H]8-OH-DPAT | [2] |

| 5-HT2A | 150 | Human | [3H]Ketanserin | [2] |

| 5-HT2C | 1200 | Human | [3H]Mesulergine | [2] |

| Adrenergic | ||||

| α1A | >10,000 | Human | [3H]Prazosin | [2] |

| α2A | 2500 | Human | [3H]Rauwolscine | [2] |

| Dopaminergic | ||||

| D2 | >10,000 | Human | [3H]Spiperone | [2] |

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Emax (%) | Species | Reference |

| 5-HT2A | Calcium Mobilization | EC50 | 27 | 85 | Human | [2] |

Key Signaling Pathways

The psychedelic effects of this compound are primarily mediated by its agonist activity at the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

5-HT2A Receptor Signaling Cascade

Upon binding of this compound to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the profound alterations in perception and cognition characteristic of the psychedelic experience.

Caption: 5-HT2A Receptor Gq-protein signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's neurochemical properties relies on established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.

-

Objective: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or a concentration of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for the radioligand binding assay.

Calcium Mobilization Assay

This protocol is used to determine the functional activity (EC50 and Emax) of this compound at Gq-coupled receptors like 5-HT2A.

-

Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium concentration, a downstream effect of 5-HT2A receptor activation.

-

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound hydrochloride.

-

A reference full agonist (e.g., serotonin).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the different concentrations of this compound or the reference agonist into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time to capture the transient calcium response.

-

Determine the peak fluorescence response for each concentration.

-

Normalize the data to the response of the reference full agonist.

-

Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to the reference agonist).

-

In Vivo Pharmacology

Animal models are utilized to investigate the behavioral effects of this compound that may be predictive of its psychedelic activity in humans.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a substance in humans. Studies have shown that this compound induces the HTR in mice in a dose-dependent manner, confirming its in vivo activity at the 5-HT2A receptor.[4][5]

Metabolism

The metabolic fate of this compound has been investigated in human hepatocytes.[6] The primary metabolic pathways involve hydroxylation of the methallyloxy group.

Metabolic Pathway of this compound

In vitro studies using human liver microsomes have identified several cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. The major biotransformations are hydroxylations at the 2-methylallyl moiety, leading to the formation of hydroxy-methallylescaline and dihydroxy-methallylescaline metabolites. The key enzymes involved are CYP2D6, CYP1A2, CYP3A4, and CYP2J2.[6]

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is a potent serotonergic psychedelic with high affinity and functional activity at the 5-HT2A receptor. Its neurochemical profile, characterized by its interactions with a range of serotonin and, to a lesser extent, adrenergic receptors, provides a basis for its reported intense visual and psychoactive effects. The primary signaling mechanism involves the canonical Gq/11-PLC-IP3/DAG pathway. In vivo studies confirm its 5-HT2A-mediated activity, and its metabolism is primarily driven by several CYP450 enzymes. This technical guide provides a foundational understanding of the neurochemical properties of this compound, which can inform future research into its therapeutic potential and toxicological profile. Further studies are warranted to fully elucidate the in vivo pharmacology and the functional consequences of its interactions with a broader range of neuroreceptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndews.org [ndews.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accesson.kr [accesson.kr]

The Scaline Scaffold: A Technical Guide to Structure-Activity Relationships of Mescaline Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of scaline psychedelics, a class of phenethylamines derived from the naturally occurring psychedelic, mescaline. By systematically examining the impact of structural modifications on their pharmacological activity, this document aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of psychedelic compounds. The primary focus is on the interaction with the serotonin (B10506) 2A (5-HT2A) receptor, the principal target mediating the characteristic psychoactive effects of these substances.

Core Structure-Activity Relationships

The psychedelic activity of scaline derivatives is intricately linked to their chemical structure. Modifications to the phenethylamine (B48288) backbone, the methoxy (B1213986) groups on the phenyl ring, and the alpha-carbon of the ethylamine (B1201723) side chain all produce significant changes in potency and efficacy. The following sections and data tables summarize the key SAR findings for this class of compounds.

Data Presentation

The following tables provide a comparative summary of the in vitro and in vivo pharmacological data for mescaline and its key analogs.

Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Potency of Scaline Psychedelics

| Compound | 5-HT2A R Kᵢ (nM) | 5-HT2A R EC₅₀ (nM) | Reference(s) |

| Mescaline | 150 - 12,000 | 27 - 10,000 | [1] |

| Escaline | - | - | - |

| Proscaline (B1283602) | - | - | - |

| TMA (Trimethoxyamphetamine) | - | - | - |

| 3C-E | - | - | - |

| 3C-P | - | - | - |

Data for some compounds are not consistently available in the public domain and are marked as "-". Ki values represent the binding affinity, with lower values indicating higher affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect in a functional assay, with lower values indicating higher potency.

Table 2: In Vivo Potency of Scaline Psychedelics in the Mouse Head-Twitch Response (HTR) Assay

| Compound | HTR ED₅₀ (μmol/kg) | Relative Potency to Mescaline | Reference(s) |

| Mescaline | 26.3 | 1.0 | [2] |

| Escaline | 11.2 | ~2.3 | [2] |

| Proscaline | 8.09 | ~3.3 | [2] |

| TMA (Trimethoxyamphetamine) | 13.6 | ~1.9 | [2] |

| 3C-E | 8.54 | ~3.1 | [2] |

| 3C-P | 8.47 | ~3.1 | [2] |

The Head-Twitch Response (HTR) in rodents is a behavioral proxy for hallucinogenic activity mediated by 5-HT2A receptor activation. ED50 is the dose that produces 50% of the maximal response.

Key Structural Modifications and Their Effects

-

Homologation of the 4-Methoxy Group: Extending the 4-methoxy group of mescaline to an ethoxy (escaline) or propoxy (proscaline) group significantly increases in vivo potency in the HTR assay.[2] Escaline is approximately 2.3 times more potent than mescaline, while proscaline is about 3.3 times more potent.[2] This suggests that increased lipophilicity in this position enhances activity.

-

α-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain, converting the phenethylamine to an amphetamine analog (e.g., mescaline to TMA), generally increases potency.[2] TMA is roughly twice as potent as mescaline in the HTR assay.[2] This modification likely increases metabolic stability by hindering degradation by monoamine oxidase (MAO).

-

Combined Modifications: The combination of α-methylation and homologation of the 4-alkoxy group leads to some of the most potent compounds in this series. 3C-E and 3C-P are approximately 3.1 times more potent than mescaline.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of scaline psychedelics.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

-

Test compounds (scaline analogs).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin (B1673593) or mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

96-well microplates.

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]ketanserin (final concentration typically 0.5-2.0 nM), and cell membranes.

-

Non-specific Binding: Non-specific binding control, [³H]ketanserin, and cell membranes.

-

Competition Binding: Test compound at various concentrations, [³H]ketanserin, and cell membranes.

-

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that leads to an increase in intracellular calcium concentration.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (scaline analogs).

-

Positive control agonist (e.g., serotonin).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds and the positive control agonist.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Use the automated injector to add the test compounds or positive control to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy) values.

-

In Vivo Behavioral Assay: Mouse Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement in mice that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to predict hallucinogenic potential in humans.[3]

-

Animals:

-

Male C57BL/6J mice are commonly used.

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Apparatus:

-

A clear observation chamber (e.g., a cylindrical Plexiglas container).

-

For automated detection, a small magnet can be surgically implanted on the mouse's head, and a magnetometer coil is placed around the chamber to detect the rapid head movements.[4] Alternatively, video recording and analysis software can be used.[5][6]

-

-

Procedure:

-

Administer the test compound (scaline analog) or vehicle to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Place the mouse in the observation chamber.

-

Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not part of a grooming behavior.[3]

-

If using an automated system, the magnetometer will record the electrical signals generated by the head movements, which can then be quantified. Video analysis software can also be trained to recognize and count the HTRs.

-

-

Data Analysis:

-

Plot the mean number of head twitches against the dose of the compound.

-

Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis of the dose-response curve.

-

Mandatory Visualization

5-HT2A Receptor Signaling Pathway

The primary mechanism of action for scaline psychedelics is through agonism at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 alpha subunit. Activation of this pathway leads to a cascade of intracellular events.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Head-twitch response - Wikipedia [en.wikipedia.org]

- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Exploring the Psychedelic Potential of Novel Phenethylamines: A Technical Guide on Methallylescaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the psychedelic potential of novel phenethylamines, with a specific focus on Methallylescaline (MAL). It covers the pharmacology, metabolism, and the underlying signaling pathways associated with its psychoactive effects. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the phenethylamine (B48288) chemical class.[1] It is a structural analog of mescaline, a naturally occurring psychedelic found in peyote and San Pedro cacti.[2][3][4][5] First synthesized and described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), this compound has emerged as a novel psychoactive substance (NPS) with a distinct phenomenological profile.[2][3] As interest in the therapeutic potential of psychedelic compounds for various psychiatric conditions grows, a thorough understanding of the pharmacology and mechanisms of action of novel agents like this compound is crucial.[6][7][8][9]

This compound is reported to induce potent psychedelic effects characterized by intense visual experiences, alterations in perception, and a stimulant effect.[3][4] Its duration of action is noted to be between 12 to 16 hours, with an oral dosage range of 40 to 65 mg.[2][3] A key characteristic of this compound is its steep dose-response curve, where small increments in dosage can lead to a significant intensification of the subjective experience.[2][10][11]

Pharmacology and Pharmacokinetics

The primary mechanism of action for this compound, like other classic psychedelics, is its interaction with the serotonin (B10506) 5-HT2A receptor.[1][2][3][12] It also demonstrates activity at the 5-HT2C receptor.[2]

Pharmacodynamics

This compound acts as a potent partial agonist at the 5-HT2A receptor.[1][3] The psychedelic effects of phenethylamines are primarily mediated through the activation of this receptor.[13] Recent research has elucidated that the downstream signaling of the 5-HT2A receptor is complex, involving at least two major pathways: the Gq-protein-coupled pathway and the β-arrestin pathway.[14][15][16] The psychedelic potential of a 5-HT2A agonist appears to be correlated with its efficacy in activating the Gq-mediated signaling cascade, rather than β-arrestin recruitment.[14][15]

Pharmacokinetics

The metabolic fate of this compound has been investigated in vitro. Studies using human hepatocytes and liver microsomes have identified several phase I metabolites.[17][18] The primary metabolic transformations involve hydroxylation, leading to the formation of three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative.[18] The cytochrome P450 enzymes responsible for its metabolism include CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[18][19]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

| Chemical Name | 4-methylallyloxy-3,5-dimethoxyphenethylamine | [2] |

| Molecular Formula | C14H21NO3 | [3] |

| Molar Mass | 251.326 g·mol−1 | [2] |

| Dosage Range (Oral) | 40 - 65 mg | [2][3] |

| Duration of Action | 12 - 16 hours | [2][3] |

| Onset of Action | ≤1 hour | [2] |

| Primary Receptor Target | 5-HT2A | [1][2][3] |

| Other Receptor Interactions | 5-HT2C | [2] |

| Metabolism | Hydroxylation via CYP2D6, CYP2J2, CYP1A2, CYP3A4 | [18][19] |

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | 5-HT2A | 5-HT2C | Reference |

| This compound (MAL) | 71.92 | - | [3] |

| Mescaline | ~10,000 (EC50) | - | [5] |

| Escaline | - | - | - |

| Proscaline | - | - | - |

| Allylescaline (AL) | - | - | - |

Experimental Protocols

In Vitro Metabolism Assay in Human Hepatocytes

This protocol outlines a general procedure for studying the metabolism of a novel phenethylamine like this compound using human hepatocytes.

Objective: To identify the primary metabolites of the test compound.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Test compound (e.g., this compound)

-

96-well collagen-coated plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (B52724) (for quenching)

-

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system

Procedure:

-